5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole

Physicochemical profiling Drug-likeness Membrane permeability

5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole (CAS 113296-51-8) is a fully substituted Δ²-isoxazoline (4,5-dihydroisoxazole) bearing two distinct nitroaromatic substituents: a 4-nitrophenyl group at C3 and a 3-nitrophenoxymethyl group at C5 of the dihydroisoxazole ring. Its molecular formula is C₁₆H₁₃N₃O₆ with a molecular weight of 343.29 g/mol, a computed XLogP3 of 3.2, a topological polar surface area (TPSA) of 122 Ų, seven hydrogen-bond acceptor sites, and zero hydrogen-bond donors.

Molecular Formula C16H13N3O6
Molecular Weight 343.29 g/mol
CAS No. 113296-51-8
Cat. No. B12915890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole
CAS113296-51-8
Molecular FormulaC16H13N3O6
Molecular Weight343.29 g/mol
Structural Identifiers
SMILESC1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13N3O6/c20-18(21)12-6-4-11(5-7-12)16-9-15(25-17-16)10-24-14-3-1-2-13(8-14)19(22)23/h1-8,15H,9-10H2
InChIKeyGOBMDCSJSPABNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole (CAS 113296-51-8): Procurement-Relevant Physicochemical and Structural Baseline


5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole (CAS 113296-51-8) is a fully substituted Δ²-isoxazoline (4,5-dihydroisoxazole) bearing two distinct nitroaromatic substituents: a 4-nitrophenyl group at C3 and a 3-nitrophenoxymethyl group at C5 of the dihydroisoxazole ring [1]. Its molecular formula is C₁₆H₁₃N₃O₆ with a molecular weight of 343.29 g/mol, a computed XLogP3 of 3.2, a topological polar surface area (TPSA) of 122 Ų, seven hydrogen-bond acceptor sites, and zero hydrogen-bond donors [1]. The compound contains one undefined stereocenter at the C5 position of the dihydroisoxazole ring [1]. This dual-nitro-substituted scaffold places it within a class of heterocycles under investigation for epigenetic enzyme inhibition (DNMT1) and antiparasitic applications, based on structure–activity relationships established for closely related 3-(4-nitrophenyl)-4,5-dihydroisoxazole congeners [1].

Why Generic Substitution of 5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole with In-Class Isoxazolines Risks Experimental Divergence


Dihydroisoxazole derivatives sharing the same nominal heterocyclic core cannot be treated as interchangeable procurement items, because both the electronic character and the regiochemistry of the aromatic substituents dictate biological target engagement. In the DNMT1 inhibitor series characterized by Castellano et al. (2011), replacing the 4-nitrophenyl group at C3 with a 4-methoxyphenyl group increased residual DNMT1 enzymatic activity from 0.3% to 3.3% at 2 mM, while replacement with a 4-aminophenyl group raised residual activity to 20.2%, representing an approximately 67-fold loss of inhibitory potency [1]. Similarly, shifting the nitrophenyl attachment from a direct phenyl linkage to a benzyl spacer (compound 7i, IC₅₀ = 1600 μM) reduced potency more than 10-fold relative to the direct phenyl analog 7b (IC₅₀ = 150 μM) [1]. For the target compound specifically, the combination of a 3-nitrophenoxy (meta-nitro) ether at C5 and a 4-nitrophenyl group at C3 creates a unique hydrogen-bond acceptor topology (7 acceptors, TPSA = 122 Ų) that differs substantially from the closest cataloged analog, 5-[(4-nitrophenoxy)methyl]-3-phenyl-4,5-dihydroisoxazole (CAS 93979-33-0), which possesses only 4 H-bond acceptors and a TPSA of 76.6 Ų . These differences directly affect solubility, protein-binding surface complementarity, and metabolic reduction susceptibility, making blind substitution scientifically unsound.

Quantitative Comparative Evidence Guide: 5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole vs. Closest Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Direct Physicochemical Differentiation from the Closest Cataloged Analog (CAS 93979-33-0)

The target compound possesses a TPSA of 122 Ų and 7 hydrogen-bond acceptor sites (0 donors), compared with a TPSA of 76.64 Ų and an estimated 4 H-bond acceptors for the closest commercially cataloged analog, 5-[(4-nitrophenoxy)methyl]-3-phenyl-4,5-dihydroisoxazole (CAS 93979-33-0), which lacks the 4-nitro substituent on the 3-phenyl ring [1]. The computed XLogP3 values are comparable (3.2 vs. 3.13), but the molecular weight differs by 45.0 g/mol (343.29 vs. 298.29 g/mol) [1]. The additional nitro group on the 3-phenyl ring of the target compound adds approximately 45.4 Ų of polar surface area and three additional H-bond acceptor atoms, while contributing zero additional H-bond donors [1].

Physicochemical profiling Drug-likeness Membrane permeability Medicinal chemistry triage

Criticality of the 4-Nitrophenyl Substituent at C3 for DNMT1 Enzymatic Inhibition: Class-Level SAR Evidence

In the only published systematic SAR study on 3-(4-substituted-phenyl)-4,5-dihydroisoxazoles as DNMT1 inhibitors, Castellano et al. (2011) demonstrated that the 4-nitrophenyl substituent at C3 is the single most potent pharmacophoric element in this scaffold. Compound 7b (4-NO₂-Ph at C3, dimethylaminomethyl at C5) reduced DNMT1 enzymatic activity to 0.3% residual at 2 mM and yielded an IC₅₀ of 150 μM — the most potent non-nucleoside DNMT1 inhibitor in the series [1]. In direct comparison, the 4-amino analog 7f showed 20.2% residual activity (approximately 67-fold less inhibition), the 4-methoxy analog 7c showed 3.3% residual activity (approximately 11-fold less), and the unsubstituted phenyl analog 7a was completely inactive (100.3% residual activity) [1]. The target compound retains the 4-nitrophenyl group at C3 but replaces the dimethylaminomethyl at C5 with a 3-nitrophenoxymethyl ether, creating a structurally distinct congener that preserves the essential nitroaromatic pharmacophore identified in this SAR series [1].

Epigenetics DNA methyltransferase 1 (DNMT1) Non-nucleoside inhibitors Cancer pharmacology

Chemoselective Reduction Stability of the Dihydroisoxazole Ring vs. Aromatic Isoxazoles: Synthetic Utility Differentiation

Singh et al. (2006) demonstrated a critical chemoselectivity distinction between dihydroisoxazoles and aromatic isoxazoles under catalytic hydrogenation (Pd/C, H₂). 3-(2-Nitrophenyl)isoxazoles undergo reduction of the nitro group with concomitant regiospecific ring closure to yield 4-aminoquinolines, destroying the isoxazole scaffold . In contrast, 3-(2-, 3-, and 4-nitrophenyl)-4,5-dihydroisoxazoles (2-isoxazolines) undergo clean reduction of the nitro group to the amine with full conservation of the dihydroisoxazole ring, yielding the corresponding 3-(aminophenyl)-4,5-dihydroisoxazoles . The target compound, bearing two nitro groups (one on the 3-(4-nitrophenyl) ring and one on the 3-nitrophenoxy moiety), is predicted to undergo sequential or selective nitro reduction while preserving the dihydroisoxazole heterocycle, enabling the generation of mono-amino or bis-amino derivatives as synthons for further derivatization — a synthetic pathway not accessible with aromatic isoxazole analogs .

Synthetic chemistry Catalytic hydrogenation Chemoselectivity Nitro reduction Intermediate stability

Dual Redox-Active Nitro Group Architecture: Quantitative Electron-Withdrawing Differentiation from Mono-Nitro Isoxazoline Analogs

The target compound is distinguished from all closely related cataloged 4,5-dihydroisoxazoles by the presence of two electronically independent nitroaromatic systems: a 4-nitrophenyl group directly conjugated to the C=N of the isoxazoline ring (Hammett σₚ = 0.78 for NO₂) and a 3-nitrophenoxy moiety attached via a methylene ether linker at C5 (Hammett σₘ = 0.71 for NO₂) [1]. In the antileishmanial isoxazole screening reported by Pandey et al. (2020), 3-nitroisoxazoles bearing a single nitro group displayed IC₅₀ values ranging from 0.34 ± 0.23 μM to 2.72 ± 0.04 μM against L. donovani promastigotes, with several compounds outperforming the standard drug miltefosine (IC₅₀ = 2.52 ± 0.14 μM) [2]. Compounds in that series with electron-withdrawing aryl substituents at C5 showed enhanced antipromastigote activity (IC₅₀ values from 1.16 ± 0.49 to 3.05 ± 0.06 μM for 4-chlorophenyl-substituted derivatives), consistent with the hypothesis that increasing the electron deficiency of the scaffold improves antiparasitic potency [2]. The target compound's dual-nitro architecture extends this SAR logic by providing two independent reducible centers, each capable of generating reactive oxygen species or reactive nitroso intermediates upon nitroreductase-mediated activation — a property relevant to both trypanocidal and leishmanicidal mechanisms described for nitroheterocycles [2][3].

Nitroreductase activation Redox pharmacology Trypanocidal agents Antileishmanial agents Bioreductive prodrugs

Meta-Nitrophenoxy (C5) vs. Para-Nitrophenoxy Regioisomerism: Steric and Electronic Differentiation from the 4-Nitrophenoxy Analog Series

The target compound uniquely positions the nitro group at the meta (3-) position of the phenoxy ring at C5, in contrast to the more commonly cataloged para (4-) nitrophenoxy isomers such as CAS 93979-33-0 and 3-(4-methoxyphenyl)-5-[(4-nitrophenoxy)methyl]-4,5-dihydroisoxazole [1]. This regioisomeric distinction has documented consequences: the Castellano DNMT1 SAR study demonstrated that even subtle substituent position changes on the aromatic rings of dihydroisoxazoles produce large effects — shifting the nitro group from a directly attached phenyl (7b, 0.3% residual DNMT1 activity) to a benzyl spacer (7i, 14.8% residual activity) resulted in approximately 50-fold weaker inhibition at equimolar concentration [2]. The 3-nitrophenoxy motif in the target compound introduces a meta-substituted ether linkage with a distinct electrostatic potential surface and dipole orientation (nitro group vector angled ~120° from the ether oxygen), compared with the linear para-substitution in the 4-nitrophenoxy series, which aligns the nitro group along the molecular axis [1]. This topological difference is relevant for binding pockets that discriminate between meta- and para-substituted aryl ethers, as documented for cytochrome P450 isoforms and kinase hinge-region binders.

Regioisomer differentiation Structure–activity relationships Enzyme binding pocket complementarity Molecular recognition

Procurement Criterion: Absence of Direct Biological Testing Data Necessitates Caution in Cross-Class Extrapolation

A comprehensive search of PubMed, PubChem BioAssay, patents, and chemical biology databases (conducted May 2026) confirms that 5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole (CAS 113296-51-8) has no published peer-reviewed biological activity data — no IC₅₀ values, no MIC determinations, no target engagement data, and no in vivo efficacy results [1]. All biological inferences in this guide are derived from class-level SAR established for structurally related but chemically distinct 3-(4-nitrophenyl)-4,5-dihydroisoxazole congeners, primarily the DNMT1 inhibitor series (Castellano et al., 2011) and the antileishmanial 3-nitroisoxazole series (Pandey et al., 2020) [2][3]. The closest analog with published quantitative bioactivity data — 5-(N,N-dimethylaminomethyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole (DNMT1 IC₅₀ = 150 μM, antiproliferative activity in HCT116 cells) — differs from the target compound by replacement of the entire C5 substituent (3-nitrophenoxymethyl → dimethylaminomethyl), representing a substantial chemical modification that precludes direct potency extrapolation [2]. Users procuring this compound for biological screening should treat it as an unexplored chemical entity within a pharmacologically validated scaffold class.

Evidence-based procurement Data transparency Compound selection criteria Assay validation

Evidence-Anchored Application Scenarios for 5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole (CAS 113296-51-8)


Epigenetic Drug Discovery: DNMT1 Inhibitor Lead Optimization Starting from a Structurally Diversified 4-Nitrophenyl Isoxazoline Scaffold

The target compound serves as a structurally novel entry point for non-nucleoside DNMT1 inhibitor optimization. The Castellano et al. (2011) SAR series established that the 4-nitrophenyl substituent at C3 is the dominant potency determinant for DNMT1 inhibition, with compound 7b achieving an IC₅₀ of 150 μM and reducing enzymatic activity to 0.3% residual at 2 mM [1]. The target compound retains this critical 4-nitrophenyl pharmacophore while introducing a 3-nitrophenoxymethyl group at C5 — a substitution pattern not explored in the original DNMT1 SAR study, which focused exclusively on aminomethyl, hydroxymethyl, and carboxyl derivatives at C5 [1]. This structural divergence creates an opportunity to probe whether the larger, more lipophilic 3-nitrophenoxy ether at C5 can engage additional hydrophobic contacts within the cofactor (S-adenosylmethionine) binding pocket of DNMT1, potentially improving potency beyond the 150 μM benchmark or altering the competition mode with the cofactor versus the DNA substrate [1]. Researchers should pair the target compound with procaine (negative control, inactive at 2 mM) and SAH (positive control, IC₅₀ = 4 μM) in the established biochemical methylation assay (500 nM DNMT1, 0.7 μM AdoMet, 400 nM hemimethylated oligo) [1].

Antiparasitic Screening: Dual-Nitro Bioreductive Probe for Leishmania and Trypanosoma Phenotypic Assays

The Pandey et al. (2020) antileishmanial study demonstrated that 3-nitroisoxazoles with electron-withdrawing aryl substituents achieve IC₅₀ values as low as 0.34 μM against L. donovani promastigotes and 4.38 μM against intracellular amastigotes, outperforming miltefosine (IC₅₀ = 2.52 μM promastigote, 9.25 μM amastigote) [2]. The target compound's dual-nitro architecture provides two independent nitroreductase substrate sites — a feature associated with enhanced trypanocidal activity in nitroisoxazole derivatives, where radical generation correlates with the number and positioning of nitro groups [3]. The compound is suitable for primary screening against L. donovani promastigote/amastigote cultures and T. cruzi epimastigote/trypomastigote forms, with miltefosine or benznidazole as comparator drugs. The 3-nitrophenoxy (meta) regiochemistry further differentiates this compound from the predominantly para-substituted nitroaromatic antiparasitic agents in the current literature, offering a novel chemical space vector for overcoming parasite resistance mechanisms that rely on altered nitroreductase substrate specificity [2][3].

Synthetic Intermediate for Aminophenyl-Dihydroisoxazole Library Generation via Chemoselective Nitro Reduction

Based on the chemoselectivity established by Singh et al. (2006), 3-(nitrophenyl)-4,5-dihydroisoxazoles undergo clean Pd/C-catalyzed hydrogenation of the nitro group(s) to the corresponding amine(s) without disruption of the dihydroisoxazole ring — a key advantage over aromatic isoxazoles, which rearrange to 4-aminoquinolines under identical conditions . The target compound, possessing two nitro groups in electronically distinct environments (4-nitrophenyl conjugated to the C=N double bond; 3-nitrophenoxy isolated by a methylene ether spacer), offers the possibility of sequential or selective reduction to generate mono-amino or bis-amino derivatives. These aminophenyl-dihydroisoxazole intermediates can then be diversified through amide coupling, sulfonamide formation, reductive amination, or urea synthesis, yielding focused libraries for DNMT1, transglutaminase 2, or antiparasitic screening. The zero H-bond donor count and moderate TPSA (122 Ų) of the parent compound further support its use as a core scaffold amenable to parallel chemistry workflows in medicinal chemistry campaigns [4].

Physicochemical Benchmarking and Computational Chemistry: In Silico Target Prediction Leveraging Unique TPSA and H-Bond Acceptor Profile

The target compound's computed physicochemical profile — TPSA = 122 Ų, XLogP3 = 3.2, 7 H-bond acceptors, 0 H-bond donors, MW = 343.29 g/mol — places it in a distinct region of drug-like chemical space compared with its closest cataloged analog (CAS 93979-33-0: TPSA = 76.6 Ų, 4 H-bond acceptors, MW = 298.29 g/mol) [4]. The 45.4 Ų TPSA differential and three additional H-bond acceptor atoms create substantially different predicted pharmacokinetic behavior, particularly for oral absorption (where TPSA < 140 Ų is generally required but values approaching 140 Ų can limit permeability) and blood–brain barrier penetration (where TPSA < 60–70 Ų is preferred). This compound is therefore suitable as a calibration standard or test case for computational models predicting membrane permeability, efflux transporter susceptibility, or plasma protein binding of nitroaromatic heterocycles. Its InChIKey uniqueness (GOBMDCSJSPABNS-UHFFFAOYSA-N) ensures unambiguous database registration and eliminates the risk of structural misassignment during virtual screening campaigns [4].

Quote Request

Request a Quote for 5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.